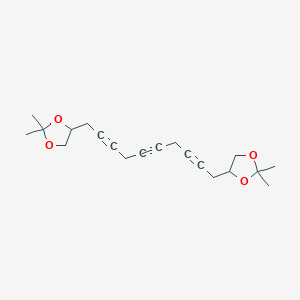
9-(Cyclohex-1-EN-1-YL)nona-2,4,6,8-tetraen-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Cyclohex-1-EN-1-YL)nona-2,4,6,8-tetraen-1-OL is an organic compound characterized by a cyclohexene ring attached to a nonatetraenol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Cyclohex-1-EN-1-YL)nona-2,4,6,8-tetraen-1-OL typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through the hydrogenation of benzene or by the Diels-Alder reaction of 1,3-butadiene with ethylene.
Attachment of the Nonatetraenol Chain: The nonatetraenol chain can be introduced via a series of Wittig reactions, where phosphonium ylides react with aldehydes or ketones to form alkenes.
Final Assembly: The final step involves the coupling of the cyclohexene ring with the nonatetraenol chain under specific conditions, such as the use of a palladium catalyst in a Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to convert the double bonds into single bonds, resulting in a saturated alcohol.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, where reagents like thionyl chloride or phosphorus tribromide can replace the hydroxyl group with a halogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated alcohols
Substitution: Halogenated compounds
Scientific Research Applications
9-(Cyclohex-1-EN-1-YL)nona-2,4,6,8-tetraen-1-OL has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its role as an antioxidant and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the manufacture of pharmaceuticals.
Mechanism of Action
The mechanism of action of 9-(Cyclohex-1-EN-1-YL)nona-2,4,6,8-tetraen-1-OL involves its interaction with molecular targets and pathways within cells. The compound’s conjugated double bonds allow it to participate in electron transfer reactions, potentially affecting cellular redox states and signaling pathways. Its hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
Retinol: Similar in structure but with a different functional group, retinol is a well-known compound with significant biological activity.
Retinoic Acid: Another related compound, retinoic acid, is known for its role in cellular differentiation and growth.
Properties
CAS No. |
113863-89-1 |
|---|---|
Molecular Formula |
C15H20O |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
9-(cyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol |
InChI |
InChI=1S/C15H20O/c16-14-10-5-3-1-2-4-7-11-15-12-8-6-9-13-15/h1-5,7,10-12,16H,6,8-9,13-14H2 |
InChI Key |
FIOAJVNOZPHVQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C=CC=CC=CC=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


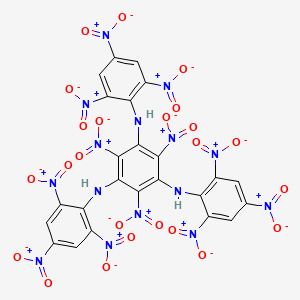
![2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[b]quinolin-11-amine](/img/structure/B14302676.png)
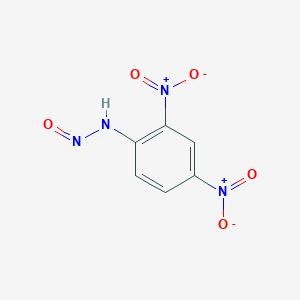
![6,6,7a-Trimethyltetrahydropyrrolo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B14302687.png)
![N,N-Diethyl-5H-benzo[a]phenoxazin-9-amine](/img/structure/B14302694.png)
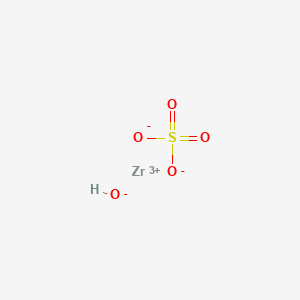
![5-[(E)-(3-Methylphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14302713.png)
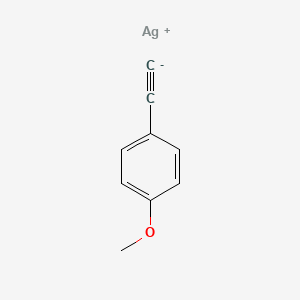




![1-Chloro-14-[(naphthalen-2-yl)oxy]-3,6,9,12-tetraoxatetradecane](/img/structure/B14302758.png)
